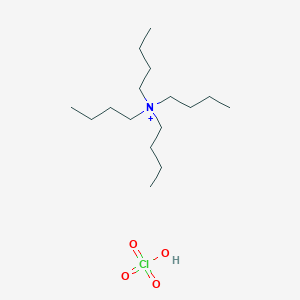

Perchloric acid; tetrabutylammonium ion

Description

Significance in Contemporary Chemical Science

In contemporary chemical science, tetrabutylammonium (B224687) perchlorate (B79767) is a widely used supporting electrolyte in non-aqueous electrochemistry. scientificlabs.co.uk Its large tetraalkylammonium cation and the perchlorate anion are generally considered electrochemically stable over a wide potential range, which is a crucial characteristic for a supporting electrolyte. acs.org This stability allows for the study of a variety of electrochemical reactions without interference from the electrolyte itself.

The compound's utility extends to the field of materials science, where it is employed in the study and development of energy storage devices such as supercapacitors. Researchers have utilized tetrabutylammonium perchlorate as the electrolyte in studies investigating the electrochemical properties of novel electrode materials. For instance, in a study of spinel MgCo₂O₄ nanoparticles for supercapacitor applications, a 2M solution of tetrabutylammonium perchlorate in an organic solvent was used as the electrolyte, demonstrating the material's potential for next-generation energy storage.

Furthermore, its role in fundamental studies of ion solvation and transport in non-aqueous media is of great importance. By studying the conductivity and other properties of tetrabutylammonium perchlorate solutions, researchers can gain insights into the behavior of ions in different solvent environments, which is critical for the design of new electrolyte systems for batteries and other electrochemical devices.

Physicochemical Properties of Tetrabutylammonium Perchlorate

| Property | Value |

|---|---|

| CAS Number | 1923-70-2 |

| Molecular Formula | C₁₆H₃₆ClNO₄ |

| Molecular Weight | 341.91 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 211-215 °C |

| Density | ~1.0387 g/cm³ (estimate) |

| Solubility in Water | Very slightly soluble |

| Solubility in Acetonitrile (B52724) | 0.1 g/mL (clear, colorless solution) |

| Solubility in Ethanol | Soluble |

| Solubility in Methanol (B129727) | 0.1 g/mL (clear, colorless solution) |

| Solubility in Benzene | Insoluble |

Historical Context of Tetrabutylammonium Salts as Electrolytes and Catalysts

The investigation of tetraalkylammonium salts in scientific research has a history that dates back to the mid-20th century. Their application as supporting electrolytes in organic electrochemical reactions was a significant development. acs.org The large size of the tetraalkylammonium cation helps to minimize ion-pairing effects in solution, leading to more ideal electrolytic behavior.

The concept of phase-transfer catalysis (PTC) emerged in the 1960s, with the pioneering work of chemists like Charles J. Pedersen, who, though more famous for his work on crown ethers, contributed to the understanding of ion transport across phase boundaries. rsc.orgresearchgate.net Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction can proceed more efficiently. crdeepjournal.orgacs.org This development was a significant step forward in synthetic organic chemistry, allowing for reactions between reactants with very different solubility properties. Tetrabutylammonium salts, due to their favorable solubility in organic solvents, became prominent examples of phase-transfer catalysts.

Fundamental Role of Tetrabutylammonium Perchlorate in Non-Aqueous Systems

The fundamental role of tetrabutylammonium perchlorate in non-aqueous systems stems from its ability to provide a conductive medium with a wide electrochemical window. In non-aqueous electrochemistry, the choice of the supporting electrolyte is critical as it dictates the potential range that can be explored. The large, non-coordinating tetrabutylammonium cation and the perchlorate anion are not easily oxidized or reduced, thus allowing for the study of redox processes of other species in solution without interference.

Its application as an electrolyte in non-aqueous supercapacitors is a prime example of its importance. Organic electrolytes, such as tetrabutylammonium perchlorate in acetonitrile or propylene (B89431) carbonate, allow for higher operating voltages compared to aqueous electrolytes, which translates to higher energy densities for the storage device.

Research has also focused on the ionic conductivity of tetrabutylammonium perchlorate in various non-aqueous solvents. The conductivity of an electrolyte solution is dependent on the concentration of the salt, the viscosity of the solvent, and the extent of ion-pairing. Studies on the conductivity of tetrabutylammonium perchlorate in solvents like propylene carbonate and acetonitrile provide valuable data for optimizing the performance of electrochemical devices. For example, the ionic conductivity of tetrabutylammonium perchlorate in a mixture of propylene carbonate and p-xylene (B151628) has been investigated to understand the behavior of electrolytes in mixed solvent systems.

Ionic Conductivity of Tetrabutylammonium Perchlorate in Acetonitrile at 25°C

| Concentration (mol/L) | Molar Conductivity (Λ) (S·cm²/mol) |

|---|---|

| 0.0005 | 185.6 |

| 0.001 | 181.2 |

| 0.002 | 175.8 |

| 0.005 | 166.5 |

| 0.01 | 157.3 |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H37ClNO4+ |

|---|---|

Molecular Weight |

342.9 g/mol |

IUPAC Name |

perchloric acid;tetrabutylazanium |

InChI |

InChI=1S/C16H36N.ClHO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1; |

InChI Key |

KBLZDCFTQSIIOH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.OCl(=O)(=O)=O |

Origin of Product |

United States |

Synthetic Routes and Purity Assessment Methodologies for Tetrabutylammonium Perchlorate

Established Laboratory Synthesis Protocols for Tetrabutylammonium (B224687) Perchlorate (B79767)

In a laboratory setting, tetrabutylammonium perchlorate is commonly synthesized through salt metathesis reactions. These reactions involve the exchange of ions between two soluble salts to form a sparingly soluble product that precipitates out of the solution.

One prevalent method involves the reaction of tetrabutylammonium bromide with a perchlorate salt, such as sodium perchlorate or perchloric acid. chemicalbook.comguidechem.com The general reaction is as follows:

(C₄H₉)₄N⁺Br⁻ (aq) + NaClO₄ (aq) → (C₄H₉)₄N⁺ClO₄⁻ (s) + NaBr (aq)

Another approach utilizes tetrabutylammonium hydroxide (B78521) as the starting material, which is then neutralized with perchloric acid. guidechem.com The reaction proceeds as follows:

(C₄H₉)₄N⁺OH⁻ (aq) + HClO₄ (aq) → (C₄H₉)₄N⁺ClO₄⁻ (s) + H₂O (l)

A specific example of a laboratory synthesis involves reacting a mixture of tetrabutylammonium bromide, 1-butyl-3-methylimidazolium perchlorate, gadolinium chloride (GdCl₃), and sodium p-sulfonatocalix fishersci.caarene in an aqueous tetrahydrofuran (B95107) (THF) solution. mdpi.comresearchgate.net The solution is gently warmed to ensure complete dissolution and then allowed to evaporate slowly at room temperature over several weeks, leading to the formation of colorless, block-like crystals of tetrabutylammonium perchlorate. mdpi.comresearchgate.net The slow evaporation process is crucial as it allows for the formation of well-defined crystals and is likely driven by the loss of THF from the solvent mixture, given the low solubility of tetrabutylammonium perchlorate in water. mdpi.comresearchgate.net

Following the initial synthesis, purification is a critical step to obtain high-purity TBAP suitable for sensitive applications. Recrystallization is the most common purification technique. mdpi.com The crude product is dissolved in a suitable solvent, such as ethanol, ethyl acetate (B1210297), or a diethyl ether/acetone mixture, and then allowed to crystallize. mdpi.comchemicalbook.com This process is often repeated several times to enhance purity. mdpi.com The purified crystals are then dried under vacuum over a desiccant like phosphorus pentoxide (P₂O₅) to remove any residual solvent and moisture. chemicalbook.com

Industrial Production Considerations and Precursor Chemistry

On an industrial scale, the production of tetrabutylammonium perchlorate is guided by principles of efficiency, cost-effectiveness, and safety. While the fundamental chemistry often mirrors laboratory-scale synthesis, the choice of precursors and reaction conditions are optimized for large-scale manufacturing.

The primary industrial synthesis route for quaternary ammonium (B1175870) salts, including TBAP, is the quaternization of tertiary amines with an alkyl halide. researchgate.net In the case of TBAP, this would involve the reaction of tributylamine (B1682462) with a butyl halide, followed by a metathesis reaction with a perchlorate salt. However, a more direct and common industrial approach involves the reaction of a tetrabutylammonium salt, such as tetrabutylammonium bromide or tetrabutylammonium hydroxide, with a perchlorate source.

Precursor Chemistry:

Tetrabutylammonium Source: Tetrabutylammonium bromide ((C₄H₉)₄NBr) and tetrabutylammonium hydroxide ((C₄H₉)₄NOH) are key precursors. Tetrabutylammonium bromide is typically produced by the reaction of tributylamine with 1-bromobutane.

Perchlorate Source: Sodium perchlorate (NaClO₄) is a widely used and economical source of the perchlorate ion. wikipedia.org It is produced industrially by the electrolysis of sodium chlorate. wikipedia.org Perchloric acid (HClO₄) is another viable precursor, primarily produced through the reaction of sodium perchlorate with a strong acid like hydrochloric acid. ammoniumperchlorate.org

Industrial Synthesis Process:

The industrial production of TBAP often involves a salt metathesis reaction between tetrabutylammonium bromide or hydroxide and sodium perchlorate in an aqueous medium. guidechem.com The relatively low solubility of tetrabutylammonium perchlorate in water compared to the precursor salts and the resulting sodium bromide drives the reaction towards product formation. upm.edu.my

Key process considerations include:

Reaction Kinetics: Optimizing temperature, concentration, and mixing to achieve a high conversion rate and yield.

Product Isolation: Efficient filtration and washing of the precipitated TBAP to remove byproducts like sodium bromide.

Purification: Industrial-scale recrystallization processes to meet the stringent purity requirements for applications in pharmaceuticals and electronics. pmarketresearch.com

Drying: Large-scale drying equipment to ensure the final product is free of moisture.

The following table summarizes the key precursors and their roles in the industrial synthesis of tetrabutylammonium perchlorate.

| Precursor | Chemical Formula | Role in Synthesis |

| Tributylamine | (C₄H₉)₃N | Starting material for the synthesis of the tetrabutylammonium cation. |

| 1-Bromobutane | C₄H₉Br | Alkylating agent to form the tetrabutylammonium cation from tributylamine. |

| Tetrabutylammonium Bromide | (C₄H₉)₄NBr | A primary precursor providing the tetrabutylammonium cation. chemicalbook.com |

| Tetrabutylammonium Hydroxide | (C₄H₉)₄NOH | An alternative precursor for the tetrabutylammonium cation, often used in reactions where the formation of a halide byproduct is undesirable. guidechem.com |

| Sodium Perchlorate | NaClO₄ | The most common and cost-effective source of the perchlorate anion. wikipedia.org |

| Perchloric Acid | HClO₄ | An alternative source of the perchlorate anion, often used in neutralization reactions with tetrabutylammonium hydroxide. guidechem.com |

Advanced Purity Evaluation Techniques for Research-Grade Tetrabutylammonium Perchlorate

Ensuring the high purity of research-grade tetrabutylammonium perchlorate is paramount for its application in sensitive analytical and electrochemical studies. A variety of advanced analytical techniques are employed to quantify the parent compound and detect trace impurities.

Purity of the Main Compound: The purity of TBAP is often stated as ≥99.0% for electrochemical analysis. fishersci.casigmaaldrich.com This level of purity is crucial as impurities can significantly affect the performance and interpretation of electrochemical experiments.

Analysis of Impurities:

Water Content: The presence of water can be a significant issue, especially in non-aqueous electrochemistry. Karl Fischer titration is the gold standard for determining water content with high accuracy and precision. nihs.go.jpmt.com This method is specific to water and can be performed either volumetrically for higher water content or coulometrically for trace amounts. mt.comscharlab.com

Halide Impurities: Residual halide ions, such as chloride and bromide, from the synthesis process are common impurities. Ion chromatography (IC) is a powerful technique for the separation and quantification of these halide impurities at trace levels. amazonaws.comthermofisher.com The method involves separating the ions on a specialized column followed by detection, typically using suppressed conductivity. amazonaws.com

Other Anionic Impurities: Besides halides, other anions might be present. Ion chromatography can also be used to detect and quantify other common anions. thermofisher.com For perchlorate itself, specific IC methods have been developed, often coupled with mass spectrometry (IC-MS) for enhanced selectivity and sensitivity, especially in complex matrices. nih.govbohrium.com

Metallic Impurities: Trace metal impurities can also be detrimental in certain applications. Techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be used to determine the concentration of various metallic elements.

The following table outlines the key analytical techniques used for the purity assessment of research-grade tetrabutylammonium perchlorate.

| Analytical Technique | Purpose | Typical Detection Limits |

| Karl Fischer Titration | Determination of water content. nihs.go.jpmt.com | ppm to 100% |

| Ion Chromatography (IC) | Quantification of halide (e.g., Cl⁻, Br⁻) and other anionic impurities. amazonaws.comthermofisher.com | ppm to ppb range |

| Ion Chromatography-Mass Spectrometry (IC-MS) | Highly sensitive and selective determination of perchlorate and other anions. nih.govbohrium.com | ppb to ppt (B1677978) range |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Analysis of trace metallic impurities. | ppb to ppt range |

| Atomic Absorption Spectroscopy (AAS) | Quantification of specific metallic impurities. | ppm to ppb range |

By employing these advanced analytical methodologies, researchers and manufacturers can ensure that the tetrabutylammonium perchlorate used in demanding applications meets the required high-purity standards.

Electrochemical Investigations of Tetrabutylammonium Perchlorate Systems

Role of Tetrabutylammonium (B224687) Perchlorate (B79767) as a Supporting Electrolyte in Non-Aqueous Media

Tetrabutylammonium perchlorate is widely used as a supporting electrolyte in electrochemical applications, particularly in non-aqueous solvents like acetonitrile (B52724), propylene (B89431) carbonate, and dimethyl sulfoxide (B87167). fishersci.comresearchgate.netnih.govorientjchem.org Supporting electrolytes are crucial in electrochemistry as they increase the conductivity of the solution while remaining electrochemically inert at the working potentials of the analysis. alfa-chemistry.com The primary role of tetrabutylammonium perchlorate is to reduce the solution's resistance, minimize potential drop (iR drop), and ensure that the analyte is transported to the electrode surface primarily by diffusion rather than electromigration. alfa-chemistry.com Its solubility in various organic solvents and its wide electrochemical window make it a versatile choice for studying redox processes of other substances. als-japan.com

Influence on Electrode-Solution Interface Dynamics

The tetrabutylammonium (TBA+) cation plays a significant role in modulating the dynamics at the electrode-solution interface. Research has shown that TBA+ can form a physisorbed, two-dimensional layer on electrode surfaces, such as platinum. acs.org This adsorbed film is dynamic and reversible, and its formation can obstruct active sites on the electrode. acs.org The presence of this cation layer alters the structure of the electrical double layer, which is the interface between the electrode and the electrolyte solution. The specific interactions at this interface are complex; for instance, on mercury electrodes, the adsorption of TBA+ is thought to involve the formation of ion pairs with anions from the electrolyte. acs.org This interfacial organization of ions can influence the rate and mechanism of electrochemical reactions occurring at the electrode surface. acs.orgchemrxiv.org

Stabilization of Electrochemical Environments

Tetrabutylammonium perchlorate contributes to the stabilization of electrochemical environments primarily by providing a high and constant ionic strength. alfa-chemistry.com By being present in a much higher concentration than the electroactive species under investigation, it ensures that the bulk of the current is carried by the supporting electrolyte ions. This minimizes changes in the electric field and ionic distribution that would otherwise be caused by the electrochemical reaction, leading to a more stable and predictable environment for voltammetric and other electrochemical measurements. alfa-chemistry.com In its solid state, tetrabutylammonium perchlorate is also noted for its good electrochemical stability, making it a candidate for use in the preparation of solid electrolytes. mdpi.com

Impact on Ionic Conductivity and Charge Transfer

The ionic conductivity of tetrabutylammonium perchlorate is a key property defining its utility as a supporting electrolyte. medchemexpress.com Studies have investigated its conductivity in both low-temperature (LT) and high-temperature (HT) phases. The conductivity (σ) in both phases follows the Arrhenius equation, σ = (A/T)∙exp (−Ea/kT), where Ea is the activation energy. mdpi.com Research has shown a correlation between the entropy of phase transitions and the ionic conductivity in the high-temperature phases of tetrabutylammonium salts. mdpi.comresearchgate.net It is suggested that in these phases, anions are the dominant charge carriers, and their migration is influenced by steric factors. mdpi.com

| Phase | Pre-exponential Factor, A (S·K/cm) | Activation Energy, Eₐ (eV) |

|---|---|---|

| Low-Temperature (LT) | 1.1 × 10⁵ | 0.48 |

| High-Temperature (HT) | 1.5 × 10³ | 0.36 |

Applications of Tetrabutylammonium Perchlorate in Energy Storage Devices

Tetrabutylammonium perchlorate is investigated as an electrolyte component in energy storage devices, such as supercapacitors, due to its ability to function in non-aqueous systems which often allow for higher operating potentials compared to aqueous electrolytes. iau.ir In one study, a 2M solution of tetrabutylammonium perchlorate was used as the electrolyte for a supercapacitor featuring spinel magnesium cobaltite (B72492) (MgCo₂O₄) nanoparticles as the electrode material. iau.iriau.iroiccpress.com The excellent performance was attributed to faradaic redox reactions involving the intercalation and de-intercalation of the tetrabutylammonium cation (TBA+) with the MgCo₂O₄ lattice, which provides additional pseudocapacitive contribution. iau.iroiccpress.com

| Scan Rate (mV/s) | Specific Capacitance (F/g) |

|---|---|

| 5 | 390 |

| 10 | 270 |

| 20 | 195 |

| 30 | 117 |

| 40 | 80 |

| 50 | 33 |

Electrolyte Component in Lithium-Ion Batteries

While lithium salts such as lithium perchlorate are common electrolytes in lithium-ion batteries, tetrabutylammonium salts are explored for specialized applications. wikipedia.orggoogle.com Their primary role is often as a supporting electrolyte in research to probe electrochemical mechanisms rather than as the primary charge carrier in commercial batteries. However, the properties of the tetrabutylammonium cation have led to its investigation in advanced battery systems like lithium-sulfur batteries.

A major challenge in the development of lithium-sulfur (Li-S) batteries is the "polysulfide shuttle" effect. mdpi.commdpi.com During discharge, soluble lithium polysulfide intermediates (Li₂Sₙ, 4 ≤ n ≤ 8) are formed at the cathode. mdpi.com These polysulfides can dissolve into the electrolyte, migrate to the lithium metal anode, and react with it, leading to the loss of active material, low coulombic efficiency, and rapid capacity fading. mdpi.comnih.gov

Enhancing Energy Density in Supercapacitors

The pursuit of higher energy density in supercapacitors has led to the exploration of novel electrode materials and electrolyte systems. Tetrabutylammonium perchlorate, when used as an electrolyte, has shown promise in enhancing the performance of supercapacitor electrodes.

In a notable study, spinel magnesium cobaltite (MgCo2O4) nanoparticles were investigated as an electrode material in a 2M tetrabutylammonium perchlorate (TBA) electrolyte. iau.ir The use of this organic electrolyte is advantageous due to its higher operating potential (around 2.5V) compared to aqueous electrolytes, which is a key factor for achieving high energy density. iau.ir The electrochemical performance of the MgCo2O4 electrode in the TBAP electrolyte was evaluated using cyclic voltammetry (CV).

| Scan Rate (mV/s) | Specific Capacitance (F/g) |

|---|---|

| 5 | 390 |

| 10 | 270 |

| 20 | 195 |

| 30 | 117 |

| 40 | 80 |

| 50 | 33 |

This study underscores the potential of using tetrabutylammonium perchlorate-based electrolytes in combination with advanced nanomaterials to develop next-generation supercapacitors with enhanced energy storage capabilities.

Dual-Intercalation Battery Systems Utilizing Tetrabutylammonium Perchlorate

Dual-intercalation batteries (DIBs), where both cations and anions from the electrolyte intercalate into the negative and positive electrodes respectively, offer a promising avenue for high-voltage and sustainable energy storage. Graphite (B72142), being abundant and cost-effective, is a common choice for both electrodes in such systems. The electrolyte plays a crucial role in the functioning of DIBs, and tetrabutylammonium perchlorate has been investigated for this purpose.

Research has pointed to the potential of a dual-intercalation battery system based on the electrochemical intercalation of ionic species of tetrabutylammonium perchlorate on graphite electrodes. mdpi.com In such a system, during the charging process, tetrabutylammonium cations (TBA+) would intercalate into the graphite anode, while perchlorate anions (ClO4-) would intercalate into the graphite cathode.

The performance of such a system is highly dependent on the ability of the graphite host to reversibly accommodate both the bulky tetrabutylammonium cations and the perchlorate anions. While detailed performance data for a complete dual-intercalation battery utilizing tetrabutylammonium perchlorate is still emerging, the concept presents an interesting research direction. The large size of the tetrabutylammonium ion could potentially lead to significant expansion and contraction of the graphite lattice during cycling, which may pose challenges for long-term stability. However, the high operating voltages achievable with dual-intercalation systems make them an attractive area for further investigation.

Electrocatalytic and Electroreduction Processes Mediated by Tetrabutylammonium Perchlorate

Tetrabutylammonium perchlorate is a widely used supporting electrolyte in a variety of electrocatalytic and electroreduction processes due to its wide electrochemical window and good conductivity in organic solvents.

The electrochemical reduction of carbon dioxide (CO2) into value-added chemicals is a key strategy for mitigating greenhouse gas emissions and producing sustainable fuels. The choice of electrolyte is critical in this process, as it influences the solubility of CO2, the conductivity of the medium, and the efficiency of the reduction reaction. Tetrabutylammonium perchlorate in propylene carbonate (PC) has been identified as a highly effective electrolyte system for the conversion of CO2 to carbon monoxide (CO).

In one study, a Faradaic efficiency for CO formation of 84.3% was achieved with a stable cathodic current density of 6.3 mA/cm² over four hours of electrolysis at a gold electrode. mdpi.com Another investigation reported a Faradaic efficiency for CO formation reaching as high as 93%, with a stable cathodic current density of approximately 7.4 mA/cm². uni-mainz.de

Water has been shown to increase the conductivity and decrease the viscosity of the electrolyte, which facilitates ion transport. mdpi.com Furthermore, it can enhance the solubility of CO2 in the organic medium. mdpi.com In the aforementioned study, the optimal water content was found to be 6.8 wt%. mdpi.com Beyond this concentration, the hydrophobic nature of propylene carbonate causes phase separation. mdpi.com The presence of water can also act as a proton source, which is necessary for the reduction of CO2. However, an excess of water can lead to the competing hydrogen evolution reaction, which would lower the Faradaic efficiency for CO2 reduction products. Therefore, careful control of the water content is essential for maximizing the efficiency and selectivity of the CO2 reduction process.

| Parameter | Value | Reference |

|---|---|---|

| Faradaic Efficiency for CO | 84.3% | mdpi.com |

| Cathodic Current Density | 6.3 mA/cm² | mdpi.com |

Electropolymerization is a versatile technique for the synthesis of conductive polymer films with controlled thickness and morphology. Tetrabutylammonium perchlorate is frequently employed as a supporting electrolyte in these processes, providing the necessary conductivity for the electrochemical oxidation of monomers and subsequent polymer deposition.

One example is the electropolymerization of polypyrrole (PPy) in the presence of nanocellulose (NC) to form composite films with enhanced electrochromic properties. In a study using a 0.1 M TBAP electrolyte, it was found that a composite film containing 40% NC exhibited significantly improved performance compared to a pure PPy film. osti.gov The NC-containing film showed a faster switching time of 1.16 seconds, a higher optical contrast of 25.9% at 700 nm, and a greater coloration efficiency of 65.6 cm²/C. osti.gov

Tetrabutylammonium perchlorate has also been used as a supporting electrolyte in the electropolymerization of other conductive polymers, such as polyaniline and polythiophene. The choice of the supporting electrolyte can influence the morphology, conductivity, and electrochemical stability of the resulting polymer films. The large size of the tetrabutylammonium cation can be incorporated into the polymer matrix as a dopant, affecting the polymer's properties.

| Film Composition | Switching Time (s) | Optical Contrast (%) | Coloration Efficiency (cm²/C) |

|---|---|---|---|

| PPy | - | 18.7 | - |

| PPy with 40% NC | 1.16 | 25.9 | 65.6 |

While tetrabutylammonium perchlorate is generally considered to be electrochemically stable, under highly reducing conditions, the tetrabutylammonium cation itself can undergo electrochemical dealkylation. This reaction is of fundamental interest in understanding the stability limits of quaternary ammonium (B1175870) electrolytes.

It has been reported that the direct reduction of the tetrabutylammonium ion (TBA+) at a gold electrode can lead to the reductive cleavage of a carbon-nitrogen bond, resulting in the formation of tributylamine (B1682462) and a butyl radical.

Furthermore, the reduction of tetraalkylammonium ions can be mediated by reduced metal complexes. For instance, the electrochemically generated Fe(TPP)²⁻ (where TPP is tetraphenylporphyrin) has been shown to react with tetrabutylammonium ions to produce an alkylated iron porphyrin, Fe(TPP)(R)⁻, and trialkylamine. This reaction is believed to proceed through an electron transfer mechanism. The rate of this dealkylation reaction was found to decrease as the carbon chain length of the tetraalkylammonium ion decreased, which is consistent with an electron transfer mechanism. These findings highlight that while TBAP is a robust supporting electrolyte, its own reactivity must be considered in electrochemical studies conducted at very negative potentials.

Hydrogen Evolution Reaction (HER) on Noble Metal Electrodes in Presence of Tetrabutylammonium Ions

The addition of tetrabutylammonium (TBA+) cations to electrolytes has been shown to enhance the hydrogen evolution reaction (HER) activity on platinum single-crystal electrodes in alkaline media. nih.govnih.govmarquette.edu This effect is strongly dependent on the concentration of the TBA+ ions. nih.govnih.gov Studies on polycrystalline Pt electrodes have shown that tetraalkylammonium (TAA+) cations can enhance the exchange current density of the alkaline HER by more than four times compared to alkali metal cations. nih.govacs.org This enhancement is linked to the hydrophobic nature of the organic cation, which is suggested to increase the formation and lifetime of hydrogen bonds among water molecules at the interface, thereby facilitating proton shuttling to and from the electrode surface. nih.gov

On Pt(111) electrodes, the influence of TBA+ is particularly nuanced. At low concentrations (≤1 mM), there is no significant effect on the HER currents. nih.govnih.gov However, at concentrations greater than 1 mM, a notable increase in HER activity is observed, which paradoxically coincides with an apparent site-blocking effect caused by the physisorption of the cation. nih.gov The highest HER activity is associated with the formation of a dynamic and reversible two-dimensional adsorption layer of TBA+. nih.gov While this layer obstructs active sites for underpotential-deposited hydrogen (HUPD), it simultaneously enhances the HER activity in the potential window typically associated with overpotential-deposited hydrogen (HOPD). nih.gov On stepped Pt single-crystal surfaces, TBA+ enhances HER activity at all concentrations, with the effect being most pronounced at the step sites. nih.gov

Table 1: Effect of Tetrabutylammonium (TBA+) Concentration on HER Activity on Pt(111) Electrodes

| TBA+ Concentration | Effect on HER Currents | Effect on H*UPD Coverage | Other Observations |

|---|---|---|---|

| ≤ 1 mM | No significant effect nih.govnih.gov | No significant effect nih.gov | Interaction with adsorbed hydroxide (B78521) (OHads) is noted nih.govnih.gov |

| > 1 mM | Increased HER activity nih.gov | Apparent site-blocking effect nih.gov | Physisorption of TBA+ leads to the formation of a 2D film nih.gov |

The adsorption and organization of tetrabutylammonium (TBA+) cations at the electrode-electrolyte interface are complex processes. nih.gov The adsorption is often limited by the slow diffusion of the bulky TBA+ cations to the electrode surface, after which a two-dimensional adsorption layer can form. nih.govacs.org This physisorbed film is linked to the accumulation of TBA+ in the diffuse layer and can be reversibly removed by adding nonadsorbing cations like sodium. nih.gov

On Pt(111) surfaces, in situ Raman spectroscopy has confirmed the accumulation of TBA+ at the interface. acs.org The intensity of Raman bands for TBA+ increases as the potential is reduced into the region where the surface is covered with adsorbed hydroxide (OHads), indicating a distinct interaction between TBA+ and the OHads layer. nih.govacs.org Once formed, the TBA+ film remains stable across a range of potentials, including the double layer and HUPD regions. acs.org The hydrophobic nature of the TBA+ cation forces a reorganization of adjacent water molecules and can inhibit the formation of surface oxides, thereby impeding processes like surface roughening of Pt(111) catalysts. nih.govacs.org On mercury electrodes, the adsorption of TBA+ has been associated with the formation of an interfacial film that may involve anion coadsorption, suggesting the presence of ion pairs. nih.govacs.org

Electrochemical Reaction Mechanisms Involving Tetrabutylammonium Perchlorate Ions

While often used as a supposedly inert supporting electrolyte, the tetrabutylammonium (TBA+) cation can undergo reductive cleavage under certain electrochemical conditions. marquette.eduresearchgate.net Direct electrochemical reduction of the TBA+ ion at a gold electrode has been shown to cause the cleavage of a carbon-nitrogen (C-N) bond. marquette.edu This reaction produces tributylamine and a butyl radical as products. marquette.edu Similar results were observed during the electrochemical reduction of tetraalkylammonium salts at a carbon electrode. marquette.edu

The TBA+ cation can also be reduced chemically by highly reactive species generated electrochemically. For instance, iron("0") porphyrins, formed by the two-electron reduction of iron(II) porphyrins, are capable of reducing TBA+ ions. marquette.edu This reaction involves an electron transfer (ET) mechanism, where the TBA+ cation reacts with the doubly reduced iron porphyrin (FeTPP2-) to form an iron(II) porphyrin alkyl and trialkylamine. marquette.edu The rate of this reaction is dependent on the alkyl chain length, with the rate constant decreasing significantly from tetrabutyl- to tetraethyl- to tetramethylammonium (B1211777) ions, which is consistent with the stability of the initially formed alkyl radical. marquette.edu

Table 2: Rate Constants for the Reaction of Fe(TPP)2- with Tetraalkylammonium Ions

| Tetraalkylammonium Cation | Reaction Rate Observation |

|---|---|

| Tetrabutylammonium (TBA+) | Reaction observed; rate constant of 0.13 M-1s-1 determined at room temperature marquette.edu |

| Tetraethylammonium (TEA+) | Significantly slower reaction than with TBA+ marquette.edu |

| Tetramethylammonium (TMA+) | Very slow or no reaction observed marquette.edu |

Tetrabutylammonium perchlorate is frequently used as a supporting electrolyte in non-aqueous electrochemistry because of its wide electrochemical window and ability to increase the conductivity of the system. researchgate.netiau.ir However, its constituent ions can actively participate in electron transfer processes at the electrode interface.

In systems involving the oxygen reduction reaction (ORR), the TBA+ cation can influence the stability of intermediates. For example, in a Ca2+-containing electrolyte, the presence of excess TBA+ leads to ion pair competition. rsc.org A quasi-reversible oxygen evolution reaction (OER) emerges, which is attributed to the formation of a TBA+--O2− (superoxide) species contained within a product interlayer at the electrode surface, which then undergoes a facile oxidation (electron transfer) to regenerate O2. rsc.org

Furthermore, the TBA+ cation can be directly involved in faradaic redox reactions through intercalation and de-intercalation processes. iau.iroiccpress.com In studies with spinel MgCo2O4 nanoparticle electrodes, excellent electrochemical performance was attributed to redox reactions related to the intercalation/de-intercalation of the TBA+ cation into and out of the MgCo2O4 lattice, which contributes to the material's pseudocapacitive behavior. iau.iroiccpress.com

During electrochemical reactions of solid materials attached to an electrode, charge neutrality must be maintained. This typically occurs through the expulsion or uptake of ions from the supporting electrolyte. In systems involving tetrabutylammonium salts, the expected process during oxidation is often the expulsion of the bulky TBA+ cation from the solid film into the electrolyte.

However, studies using the electrochemical quartz crystal microbalance (ECQCM) have revealed more complex dynamics. In the electrochemical oxidation of microcrystals of [()N][Cr(CO)I] in an aqueous tetrabutylammonium perchlorate electrolyte, charge neutralization was found to occur via the uptake of perchlorate () anions from the electrolyte into the solid. upm.edu.my This anion uptake was observed instead of the anticipated expulsion of the TBA+ cation, particularly when the local concentration exceeds the solubility of tetrabutylammonium perchlorate. upm.edu.my This was the first observation of anion uptake for charge compensation during the oxidation of microcrystals, a process analogous to those seen in conducting polymers. upm.edu.my

Conversely, ion uptake is the primary mechanism in pseudocapacitive materials where TBA+ is used. The charge storage mechanism in MgCo2O4 electrodes in a TBA+ perchlorate electrolyte involves the intercalation (uptake) and de-intercalation (expulsion) of TBA+ cations into the oxide lattice during the charge-discharge cycles. iau.iroiccpress.com

Catalytic Applications of Tetrabutylammonium Perchlorate in Organic Synthesis

Mechanisms of Phase-Transfer Catalysis (PTC) by Tetrabutylammonium (B224687) Perchlorate (B79767)

The function of tetrabutylammonium perchlorate as a phase-transfer catalyst is governed by its ability to facilitate reactions between components located in different, immiscible phases. The large tetrabutylammonium cation (Q⁺), with its four butyl chains, is organophilic and can readily dissolve in the organic phase. This cation can then form an ion pair with an anion (A⁻) from the aqueous or solid phase, shuttling it into the organic medium where the organic substrate is located. This process, known as the "extraction mechanism," is central to PTC. ub.edu

The catalytic action of tetrabutylammonium salts is fundamentally an interfacial phenomenon. nih.gov The process begins at the liquid-liquid or solid-liquid interface where the tetrabutylammonium cation exchanges its original counter-ion (perchlorate) for a reactant anion from the aqueous or solid phase. mdpi.com This newly formed lipophilic ion pair, [Q⁺A⁻], then migrates from the interface into the bulk of the organic phase. mdpi.com

The primary benefit of using tetrabutylammonium perchlorate as a PTC is the significant enhancement of reaction rates and yields. By transporting the reactant anion into the organic phase, the catalyst overcomes the physical barrier of phase immiscibility that would otherwise prevent or drastically slow the reaction. Once in the organic solvent, the anion of the ion pair is less solvated by water molecules, rendering it a more "naked" and highly reactive nucleophile. This increased reactivity leads to a dramatic acceleration of the reaction rate. charge-transfer.pl

For instance, in nucleophilic substitution reactions, the use of a phase-transfer catalyst can result in nearly quantitative yields in a matter of hours for reactions that would otherwise show no progress even after days under vigorous reflux. charge-transfer.pl The choice of the catalyst's counter-anion can influence activity depending on the specific nucleophile used in the reaction. Studies comparing tetrabutylammonium bromide (TBAB), tetrabutylammonium iodide (TBAI), and tetrabutylammonium perchlorate (TBAP) found that while their catalytic activities were often comparable, the optimal choice depended on the specific reacting anion. dokumen.pub

Table 1: Comparison of Catalytic Activity for Different Tetrabutylammonium Salts

| Reactant Anion | Catalyst with Highest Activity | Observation |

| Potassium Acetate (B1210297) | TBAB | TBAB, TBAI, and TBAP showed nearly the same catalytic activity, with TBAB being slightly superior. dokumen.pub |

| Sodium Azide | TBAB | The catalytic activity was found to depend on the specific combination of the catalyst and the N-anion. dokumen.pub |

Specific Synthetic Transformations Mediated by Tetrabutylammonium Perchlorate

Tetrabutylammonium perchlorate is employed as a catalyst or supporting electrolyte in various synthetic transformations, ranging from the production of specialty chemicals to facilitating fundamental reaction types like nucleophilic substitutions.

Phase-transfer catalysis is a crucial technology in modern pharmaceutical synthesis due to its efficiency and use of environmentally benign reagents. researchgate.net While tetrabutylammonium salts are frequently used, the specific application of tetrabutylammonium perchlorate as a direct catalyst in the synthesis of complex pharmaceutical ingredients like β-lactam antibiotics is not widely documented in available literature. Research into such syntheses often cites other tetrabutylammonium salts, such as those with fluoride (B91410) or bromide anions.

However, tetrabutylammonium perchlorate is utilized in electrochemical research relevant to pharmaceutical synthesis. For example, it serves as a supporting electrolyte in studies involving precursors to pharmaceutical compounds, such as benzonitriles. acs.org It is also used as an electrolyte in the oxidative bromination of organic substrates, a key reaction type for creating precursors for various coupling reactions in pharmaceutical production. scispace.com Its role in these contexts is to provide conductivity and a stable medium for electrochemical transformations rather than acting as a phase-transfer agent for synthesis.

Tetrabutylammonium perchlorate has been successfully applied as a phase-transfer catalyst in the synthesis of specialty organic intermediates. researchgate.net A specific example is its use in a heterogeneous phase reaction for the synthesis of a guaiacol (B22219) derivative. researchgate.net In this process, the catalyst facilitates the in-situ generation of formaldehyde (B43269) from dichloromethane (B109758) and a potassium hydroxide (B78521) solution. The generated formaldehyde then reacts with guaiacol to form the desired product. researchgate.net This application highlights the utility of the catalyst in enabling reactions between an organic phase (dichloromethane) and an aqueous/alcoholic phase (KOH solution) to generate a reactive intermediate for further synthesis. researchgate.net

Table 2: Synthesis of a Guaiacol Derivative Using Tetrabutylammonium Perchlorate as a PTC

| Parameter | Condition |

| Organic Phase | Dichloromethane (CH₂Cl₂) |

| Aqueous Phase | 6.0 N Potassium Hydroxide (KOH) in alcohol |

| Phase-Transfer Catalyst | Tetrabutylammonium Perchlorate |

| Substrate | Guaiacol |

| Temperature | 40°C |

| Reaction | In-situ generation of formaldehyde followed by reaction with guaiacol. researchgate.net |

One of the most prominent applications of tetrabutylammonium perchlorate is in facilitating nucleophilic substitution reactions between water-soluble nucleophiles and water-insoluble organic substrates. cambridge.org The catalyst operates by extracting the nucleophilic anion from the aqueous phase into the organic phase as a reactive ion pair with the tetrabutylammonium cation. cambridge.org

This methodology has been explored in the reaction of decyl methanesulfonate (B1217627) with sodium bromide, where the catalytic activity of tetrabutylammonium salts was shown to be closely linked to the phase behavior of the system. nih.gov Further studies on the reaction of p-chloromethylstyrene (PCMS) with various nucleophiles demonstrated that tetrabutylammonium perchlorate was an effective catalyst, with its activity being comparable to other tetrabutylammonium salts like the bromide and iodide forms. dokumen.pub The efficiency of the catalyst in these S_N2 reactions underscores its ability to enhance the reactivity of the nucleophile in the organic medium, leading to high conversion rates under mild conditions. cambridge.org

Role in Esterification Processes and Comparative Catalytic Efficiency

Tetrabutylammonium perchlorate, in the broader context of quaternary ammonium (B1175870) salts, is recognized for its potential application as a phase-transfer catalyst (PTC) in esterification reactions. researchgate.netnih.govtheaic.org Phase-transfer catalysis facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. In the esterification of carboxylic acids with alcohols, the tetrabutylammonium cation can form an ion pair with the carboxylate anion, transporting it from the aqueous or solid phase into the organic phase where the alcohol is present, thereby accelerating the reaction.

While specific studies detailing the catalytic efficiency of tetrabutylammonium perchlorate in esterification are not extensively documented in the reviewed literature, the general principles of phase-transfer catalyzed esterification provide a framework for its potential role. The efficiency of such catalysts is often influenced by the nature of the anion. In this regard, the perchlorate anion (ClO₄⁻) is known for being a large, charge-diffuse, and weakly coordinating anion. This property can enhance the reactivity of the associated cation in the organic phase.

For comparative purposes, the catalytic activities of various quaternary ammonium salts in other reactions have been studied. For instance, in the synthesis of dialkyl sulfides, the catalytic activity was found to follow the order: methyltrialkylammonium chloride > trialkylbenzylammonium chloride >> triethylbenzylammonium chloride. wiley-vch.de In another study on the esterification of phenols with aliphatic acid chlorides, tetrabutylammonium chloride was used effectively. researchgate.net Research on surfactant-combined catalysts has also highlighted the importance of both the cationic head group and the long alkyl chains in achieving high catalytic efficiency in solvent-free esterification reactions.

The following table provides a comparative overview of different catalysts used in esterification reactions, highlighting the conditions and outcomes to contextualize the potential efficiency of tetrabutylammonium perchlorate.

Table 1: Comparative Catalytic Efficiency in Esterification Reactions

| Catalyst | Reactants | Reaction Conditions | Yield | Reference |

| Tetrabutylammonium chloride | Phenols and aliphatic acid chlorides | Dichloromethane/aqueous NaOH, 0°C, 5 min | Almost quantitative | researchgate.net |

| Surfactant-combined catalysts (DBSA and CDBS) | Oleic acid and 1-octanol | Solvent-free, room temperature | 97.6-98.7% conversion | |

| POCl₃ | Aromatic carboxylic acids and alcohols | Room temperature | Quantitative | derpharmachemica.com |

This table is for comparative purposes and does not include data for Tetrabutylammonium Perchlorate due to a lack of specific studies in the reviewed literature.

Utility in Polymer Synthesis

Tetrabutylammonium perchlorate has found utility in specific areas of polymer synthesis, most notably in the field of cationic polymerization. One of the well-documented applications is its role in the cationic polymerization of N-vinylcarbazole. In this context, the addition of tetrabutylammonium perchlorate can influence the chain transfer constants, providing a method to study the mechanisms of free-ion and ion-pair propagation in the polymerization process. rsc.org

The presence of salts like tetrabutylammonium perchlorate in polymerization reactions can affect the ionic strength of the medium, which in turn can influence the rate and control of the polymerization. While the primary focus of existing research has been on cationic polymerization, the principles can be extended to other forms of controlled polymerization where ionic intermediates or catalysts are involved.

For instance, in Group Transfer Polymerization (GTP), a living polymerization technique for acrylic monomers, nucleophilic or Lewis acid catalysts are employed. lboro.ac.ukuobasrah.edu.iqyoutube.com While not directly involving tetrabutylammonium perchlorate, the use of other tetrabutylammonium salts as catalysts in related controlled polymerization techniques suggests the potential for the perchlorate salt to be investigated in similar systems. The non-coordinating nature of the perchlorate anion could be advantageous in maintaining the activity of the catalytic species.

Furthermore, research into polycondensation reactions for the synthesis of polymers like thermoresponsive polyphosphoesters highlights the diverse strategies employed in polymer synthesis where precise control over reaction conditions is crucial. nih.gov

The table below summarizes the role of tetrabutylammonium perchlorate and related compounds in various polymerization processes.

Table 2: Utility of Tetrabutylammonium Salts in Polymer Synthesis

| Polymerization Type | Monomer | Role of Tetrabutylammonium Salt | Outcome | Reference |

| Cationic Polymerization | N-vinylcarbazole | Affects chain transfer constants | Allows study of free-ion and ion-pair mechanisms | rsc.org |

| Group Transfer Polymerization | Methyl methacrylate | Catalyst (Tetrabutylammonium benzoate) | Controlled molecular weight and block copolymer synthesis | lboro.ac.uk |

This table includes examples of different tetrabutylammonium salts to illustrate their broader utility in polymer synthesis.

Tetrabutylammonium Perchlorate as a Stoichiometric Reagent in Specific Organic Reactions

While tetrabutylammonium perchlorate is often employed as an electrolyte or a catalyst, its role as a stoichiometric reagent in organic reactions is less common but significant, particularly in the realm of oxidation reactions. The perchlorate anion (ClO₄⁻) is a strong oxidizing agent, although its reactivity is often kinetically limited. panspermia.org

In specific applications, tetrabutylammonium salts of other oxidizing anions have been used as stoichiometric oxidants. For example, tetrabutylammonium periodate, in the presence of Lewis acids, has been shown to oxidize alcohols to carbonyl compounds, α-hydroxy ketones to α-diketones, and thiols to disulfides. researchgate.net This suggests that under appropriate activation, the perchlorate salt could also function as a stoichiometric oxidant.

The following table provides examples of reactions where tetrabutylammonium salts of oxidizing anions have been used as stoichiometric reagents.

Table 3: Tetrabutylammonium Salts as Stoichiometric Reagents in Organic Reactions

| Reagent | Substrate | Product | Conditions | Reference |

| Tetrabutylammonium periodate | Alcohols | Carbonyl compounds | Lewis acid catalyst (AlCl₃ or BF₃·Et₂O) in CHCl₃ or CH₃CN | researchgate.net |

| Tetrabutylammonium periodate | α-Hydroxy ketones | α-Diketones | Lewis acid catalyst (AlCl₃ or BF₃·Et₂O) in CHCl₃ or CH₃CN | researchgate.net |

| Tetrabutylammonium periodate | Thiols | Disulfides | Lewis acid catalyst (AlCl₃ or BF₃·Et₂O) in CHCl₃ or CH₃CN | researchgate.net |

This table showcases the utility of a related tetrabutylammonium salt as a stoichiometric oxidant to infer the potential applications of tetrabutylammonium perchlorate.

Material Science and Engineering Research Utilizing Tetrabutylammonium Perchlorate

Development and Characterization of Ionic Liquids Incorporating Tetrabutylammonium (B224687) Perchlorate (B79767)

Organic salts like tetrabutylammonium perchlorate are foundational in the study of ionic liquids. Molten quaternary ammonium (B1175870) salts are considered typical ionic liquids, known for their wide electrochemical windows. Tetrabutylammonium (TBA) salts are particularly useful as model systems for investigating the properties of plastic phases. Unlike salts with shorter aliphatic chains, TBA salts have relatively low melting temperatures and are stable in their molten state. They are also not hygroscopic, which simplifies handling and allows for easy compaction into dense, transparent pellets.

The crystal structure of tetrabutylammonium perchlorate has been elucidated using single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1. Its structure is characterized by columns of perchlorate anions situated within nanotubular-like entities formed by the tetrabutylammonium cations. Other tetrabutylammonium cations are arranged in parallel columns, surrounded by the remaining perchlorate anions. This complex arrangement is primarily governed by Coulombic interactions, with the specific orientation of cation-anion pairs influenced by C-H···O interactions.

Design of Advanced Materials with Tailored Electrochemical and Thermal Properties

The distinct thermal and electrochemical properties of tetrabutylammonium perchlorate make it a target for the design of advanced materials, particularly solid electrolytes. In its solid state, the salt is expected to have good electrochemical stability. Research has shown that high-temperature (HT) phases of various substituted ammonium salts exhibit high ionic conductivity.

Investigations into the thermal properties of tetrabutylammonium perchlorate (TBAClO₄) reveal a polymorphous transition at 330 K and a melting point at 487 K. The high-temperature phase possesses a cubic symmetry, similar to other TBA salts like TBABF₄ and TBAI. This structural similarity allows for comparative analysis to understand how anion size and shape affect the material's transport and thermodynamic properties. The ionic conductivity of TBAClO₄ changes at the phase transition, and analysis of its Arrhenius plots allows for the determination of conductivity parameters for both its low-temperature and high-temperature phases. The entropy of the phase transition is a key indicator of the disorder in the crystal lattice, which in turn influences the transport properties. Among isostructural TBA salts, the conductivity of the high-temperature phase increases as the anionic radius decreases. This suggests that anions are the dominant charge carriers and that their migration is limited by steric factors.

Below is a data table comparing the thermodynamic and transport properties of TBAClO₄ with other TBA salts that have isostructural high-temperature phases.

| Compound | Transition Temperature (Tt, K) | Transition Entropy (ΔSt, J/(mol·K)) | Ionic Conductivity at 373 K (σ, S/m) |

| TBAClO₄ | 330 | 25 | 1.8 x 10-4 |

| TBABF₄ | 352 | 37 | 1.0 x 10-3 |

| TBAI | 416 | 40 | 1.0 x 10-2 |

This table presents data for comparing the properties of different Tetrabutylammonium (TBA) salts.

Application in Photolithography for Microchip Fabrication

Photolithography is a cornerstone process in the manufacturing of microchips and integrated circuits. nih.gov The technique involves transferring a geometric pattern from a photomask onto the surface of a silicon wafer that has been coated with a light-sensitive chemical called a photoresist. nih.gov The wafer is exposed to light, typically deep ultraviolet (DUV) or extreme ultraviolet (EUV) light, which passes through the mask and alters the chemical properties of the photoresist in the exposed areas. rsc.orgnih.gov Following exposure, a development step removes either the exposed or unexposed portions of the resist, leaving a patterned layer on the wafer that serves as a template for subsequent fabrication steps like etching or material deposition. rsc.orgnih.gov

While quaternary ammonium salts like tetrabutylammonium bromide are known to function as phase-transfer catalysts in various organic reactions, specific applications of tetrabutylammonium perchlorate within photolithography processes for microchip fabrication are not extensively documented in scientific literature. mdpi.combohrium.com Phase-transfer catalysts are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs, a principle that is not a primary mechanism in standard photoresist chemistry.

Polymer Electrolyte Systems Featuring Tetrabutylammonium Perchlorate

Gel polymer electrolytes (GPEs) are investigated as stimulating substitutes for liquid electrolytes in dye-sensitized solar cells (DSSCs) to address issues like poor thermal stability and solvent leakage. acs.orgdigitellinc.com GPEs typically offer high ionic conductivity and long-term stability, which are crucial for the performance and durability of DSSCs. acs.orgdigitellinc.com The incorporation of ionic liquids and various salts into a polymer matrix is a common strategy to create these gel electrolytes. acs.org Research in this area has explored the use of different polymer matrices and salts to optimize performance. For instance, gel polymer electrolytes have been prepared using polyurethane acrylate (B77674) with tetrabutylammonium iodide (TBAI) and polyacrylonitrile-based polymers with TBAI and iodine. acs.org While the use of tetrabutylammonium salts is established in this field, specific detailed studies focusing on tetrabutylammonium perchlorate in GPEs for DSSCs were not prominent in the surveyed literature. However, its properties as a stable electrolyte suggest it could be a candidate for such applications.

Tetrabutylammonium perchlorate has been utilized as a supporting electrolyte in the electrochemical synthesis of poly(carbazole) (PCz) films for supercapacitor applications. researchgate.netresearchgate.net In these studies, PCz films are electrodeposited onto stainless steel electrodes using cyclic voltammetry in the presence of various perchlorate salts, including lithium perchlorate, sodium perchlorate, and tetrabutylammonium perchlorate. researchgate.netresearchgate.net The choice of the counter-cation in the perchlorate salt was found to significantly affect the capacitive performance of the resulting PCz films. researchgate.netresearchgate.net

The capacitive behaviors of the PCz-coated electrodes are typically evaluated using cyclic voltammetry, charge-discharge analysis, and electrochemical impedance spectroscopy. researchgate.netresearchgate.net Research indicates that PCz films synthesized in the presence of lithium perchlorate exhibit better capacitive performance compared to those synthesized with sodium perchlorate or tetrabutylammonium perchlorate. researchgate.net This highlights the critical role of the dopant's cation in determining the electrochemical properties of the polymer electrode material. researchgate.netresearchgate.net

The table below summarizes findings on the effect of different supporting electrolytes on the properties of poly(carbazole) films.

| Supporting Electrolyte | Counter-Cation | Relative Capacitive Performance |

| Lithium Perchlorate | Li⁺ | Highest |

| Sodium Perchlorate | Na⁺ | Intermediate |

| Tetrabutylammonium Perchlorate | (C₄H₉)₄N⁺ | Lower |

This table illustrates the comparative capacitive performance of Poly(Carbazole) films synthesized with different perchlorate salts.

The transport of ions within a polymer electrolyte is a complex process influenced by the polymer matrix, the salt, and their interactions. nih.gov In traditional polymer electrolytes, such as those based on poly(ethylene oxide), ion motion is often coupled with the segmental dynamics of the polymer chains. nih.gov This means that the mobility of ions is highly dependent on the flexibility and movement of the polymer backbone.

Plastic Crystal Phases and Ionic Conductivity of Tetrabutylammonium Salts

Tetrabutylammonium perchlorate (TBAClO4) is a subject of significant interest in materials science due to its thermal properties and ionic conductivity. mdpi.comnih.gov This organic salt is a model system for investigating the relationships between transport, thermodynamic, and structural properties in plastic crystal phases, particularly as a function of anion size and shape. rsc.orgmdpi.com

TBAClO4 undergoes a polymorphous transition at 330 K and melts at 487 K. mdpi.comnih.gov The high-temperature (HT) phase of TBAClO4 has a cubic symmetry structure, which is similar to the HT phases of other tetrabutylammonium (TBA) salts like tetrabutylammonium tetrafluoroborate (B81430) (TBABF4) and tetrabutylammonium iodide (TBAI). mdpi.comnih.gov The high-temperature phases of these TBA salts are significantly disordered and are classified as plastic phases. rsc.org This disorder is evident when comparing the melting entropy of TBA salts to the Timmermanns value for plastic phases (Sm < 2.5R), indicating a high degree of disorder in their crystal lattice in the HT phase. nih.govrsc.org

The structure of tetrabutylammonium perchlorate has been elucidated using single-crystal X-ray diffraction, revealing a triclinic space group P1. monash.eduresearchgate.netsemanticscholar.org The structure is complex, with columns of perchlorate anions situated within nanotubular formations of the tetrabutylammonium cations. monash.edusemanticscholar.org

Correlation of Thermodynamic and Transport Properties in Plastic Phases

A distinct correlation has been established between the thermodynamic parameters and transport properties of TBA salts in their plastic phases. mdpi.comnih.gov Specifically, the entropy of the polymorphous phase transition is linked to the ionic conductivity of the high-temperature phases of these salts. mdpi.comrsc.org It is suggested that the phase transition entropy can serve as a reliable indicator of the degree of disordering in the crystal lattice during the phase transition, which in turn influences the transport properties. rsc.org

For TBA salts with isostructural HT phases, a comparative analysis of their properties reveals insights into these correlations. mdpi.com The high-temperature phases of these salts are disordered, which suggests that their thermodynamic properties should be related to their ionic conductivity. mdpi.comrsc.org The melting entropy of these salts is comparable to the entropy change associated with the phase transition to the high-temperature plastic phases, further strengthening the link between thermodynamic and transport phenomena. mdpi.comrsc.org

| Compound | Transition Temperature (Tt), K | Transition Enthalpy (ΔHt), kJ/mol | Transition Entropy (ΔSt), J/(mol·K) | Melting Temperature (Tm), K | Melting Enthalpy (ΔHm), kJ/mol | Melting Entropy (ΔSm), J/(mol·K) |

| TBAClO4 | 330 | 12.0 | 36.4 | 487 | 13.5 | 27.7 |

| TBABF4 | 351 | 16.3 | 46.4 | 433 | 12.3 | 28.4 |

| TBAI | 389 | 23.0 | 59.1 | 418 | 13.0 | 31.1 |

This table presents the thermodynamic parameters of phase transitions for TBA salts with isostructural HT phases. nih.govrsc.org

Influence of Anion Size and Shape on Ionic Conductivity

The size and shape of the anion play a crucial role in the ionic conductivity of tetrabutylammonium salts. rsc.orgmdpi.com In the high-temperature phases of TBA salts, it is proposed that anions are the predominant charge carriers. rsc.org Consequently, ionic migration is influenced by steric factors. rsc.org

A comparison of TBAClO4, TBABF4, and TBAI reveals that the ionic conductivity of the HT phase increases as the anionic radius decreases. rsc.org Among these, TBAClO4 exhibits the lowest conductivity. mdpi.comnih.gov This trend supports the hypothesis that smaller anions face less steric hindrance, facilitating their movement through the crystal lattice and thus enhancing ionic conductivity. rsc.org

| Compound | Ionic Conductivity (σ) at 373 K, S/m | Activation Energy (Ea) for HT phase, eV |

| TBAClO4 | 1.1 x 10⁻⁵ | 0.61 |

| TBABF4 | 1.5 x 10⁻⁴ | 0.45 |

| TBAI | 2.5 x 10⁻³ | 0.30 |

This table shows the conductivity data for TBA salts with isostructural HT phases. nih.govrsc.org

Investigation of Ionic Clathrate Materials Involving Tetrabutylammonium Perchlorate

Ionic clathrate hydrates are crystalline water-based solids where a hydrogen-bonded water lattice entraps guest molecules. rsc.org In the case of ionic clathrates formed with tetrabutylammonium salts, the cation is entrapped within the cavities of the water framework, which is also constituted by the anions. nih.gov These materials have garnered attention for applications such as gas storage. mdpi.com

While extensive research has been conducted on the formation of ionic clathrate hydrates with tetrabutylammonium halides, such as tetrabutylammonium chloride (TBAC) and tetrabutylammonium bromide (TBAB), there is a notable lack of evidence for the formation of ionic clathrates with tetrabutylammonium perchlorate under similar conditions. mdpi.commonash.edu The formation and stability of these clathrate structures are highly dependent on the nature of the anion. researchgate.net The hydrophilic effect of the anion plays a role in the formation of the clathrate. researchgate.net The anions are part of the water framework, and their size, shape, and charge distribution can influence the geometry and stability of the resulting cages. Halide ions like Cl⁻ and Br⁻ are known to be incorporated into the hydrogen-bonded water lattice, facilitating the formation of stable clathrate structures. mdpi.commonash.edu In contrast, the perchlorate anion (ClO₄⁻) is larger and has a different geometry and charge distribution, which may hinder its incorporation into the typical hydrogen-bonded networks of water that form clathrate cages.

Solvation Dynamics and Intermolecular Interactions of Tetrabutylammonium Perchlorate

Preferential Solvation Phenomena in Mixed Solvent Systems

In a solution containing a mixture of two or more solvents, the composition of the solvent shell immediately surrounding a solute ion may differ from the composition of the bulk solvent. This phenomenon, known as preferential solvation, arises from differences in the specific interactions between the ion and the different solvent components. taylorfrancis.comdu.ac.ir The study of preferential solvation provides a microscopic view of the ion's immediate environment.

The effective radius of an ion in solution, often referred to as the Stokes radius, can be estimated from its limiting ionic conductance. This radius represents the size of the ion plus its tightly bound shell of solvent molecules as it moves through the solution. The perchlorate (B79767) anion is known to have a tetrahedral structure, and its effective radius has been estimated to be around 309 pm. icmp.lviv.ua The tetrabutylammonium (B224687) cation is generally considered to be unsolvated due to the shielding effect of its butyl groups. researchgate.net The calculation of these radii helps in understanding the extent of solvation and the mobility of the ions in different media. researchgate.net

The primary forces driving the solvation of tetrabutylammonium perchlorate are electrostatic in nature. tcd.ie Given that many organic solvents are polar, the most significant interactions are ion-dipole forces between the Bu₄N⁺ and ClO₄⁻ ions and the solvent molecules. acs.orgnih.gov For the perchlorate anion, which has a tetrahedral structure with a large positive charge on the central chlorine atom and negative charges on the surrounding oxygen atoms, each oxygen can be hydrogen-bonded by protic solvent molecules. icmp.lviv.ua The large tetrabutylammonium cation interacts primarily through weaker van der Waals forces and dispersion forces, although its positive charge still induces dipole interactions with polar solvent molecules. Spectroscopic studies, such as FT-IR, can corroborate conductometric findings by showing changes in the solvent's characteristic bands upon the addition of the electrolyte, confirming the presence of strong ion-dipole interactions. acs.orgacs.org

Influence of Solvent Properties and Composition on Solvation Behavior

The manner in which tetrabutylammonium perchlorate dissolves and interacts with solvent molecules is intricately linked to the properties of the solvent itself, such as viscosity and dielectric constant, as well as the composition of the solvent when mixtures are used.

Studies in Binary Solvent Mixtures

The behavior of tetrabutylammonium perchlorate in binary solvent mixtures provides a nuanced view of preferential solvation, where the ions may be selectively solvated by one solvent component over the other. Studies in various mixed solvent systems, such as dimethyl sulfoxide (B87167) (DMSO) and pyridine (B92270) (Py) or acetonitrile (B52724) (AN) and methanol (B129727) (MeOH), have been particularly insightful. orientjchem.orgresearchgate.net

In DMSO-Py mixtures, thermoacoustic studies show that molecular interactions increase with the concentration of tetrabutylammonium perchlorate, with greater interaction observed in DMSO-rich regions. orientjchem.orgresearchgate.net This suggests a preferential solvation by DMSO. Similarly, in acetonitrile-methanol mixtures, the variation of ionic B± coefficients and solvated radii (rᵢ) with solvent composition indicates preferential solvation of tetraalkylammonium ions by the methanol-rich region of the mixtures. researchgate.net The extent of solvation for tetraalkylammonium cations in these mixtures follows the order: Me₄N⁺ > Et₄N⁺ > Pr₄N⁺ > Bu₄N⁺. researchgate.net

The analysis of transport properties like the Walden product, solvated radii, and solvation numbers helps to quantify these ion-solvent interactions within the binary systems. researchgate.net

Role of Anions (Perchlorate vs. Other) in Determining Solvation Effects

The choice of anion paired with the tetrabutylammonium (TBA) cation significantly influences the salt's solvation behavior. Comparative studies between tetrabutylammonium perchlorate (Bu₄NClO₄) and other salts like tetrabutylammonium tetrafluoroborate (B81430) (Bu₄NBF₄) highlight the anion's role. researchgate.netacs.org

Conductometric studies in solvents like nitromethane (B149229) (NM), N-methyl formamide (B127407) (NMF), and formamide (FA) show that the degree of interaction, quantified by the association constant (Kₐ), is heavily influenced by both the anion and the solvent's viscosity. researchgate.netacs.org For instance, the ion-solvent interaction for Bu₄NClO₄ is weakest in the low-viscosity solvent nitromethane. acs.org In contrast, the interaction for Bu₄NBF₄ is highest in the high-viscosity solvent formamide. acs.org This suggests that with an increase in the size of the anion, the extent of solvation also increases. acs.org The viscosity of the solvent plays a crucial role in the ion-dipole interactions that govern solvation. researchgate.netacs.org

These differences underscore that the anion is not a passive participant but actively modulates the ion-pairing and ion-solvent interactions that define the solvation environment. nih.gov

| Solvent | Electrolyte | Viscosity (η) / mPa·s | Λₒ / S·cm²·mol⁻¹ | Kₐ / L·mol⁻¹ |

|---|---|---|---|---|

| Nitromethane (NM) | Bu₄NBF₄ | 0.61 | 120.37 | 15.48 |

| Bu₄NClO₄ | 123.66 | 14.15 | ||

| N-Methylformamide (NMF) | Bu₄NBF₄ | 1.65 | 54.33 | 32.84 |

| Bu₄NClO₄ | 55.76 | 29.28 | ||

| Formamide (FA) | Bu₄NBF₄ | 3.34 | 28.50 | 85.44 |

| Bu₄NClO₄ | 29.50 | 75.46 |

Spectroscopic Probes of Solvation Environments (e.g., FT-IR Spectroscopy)

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, serves as a powerful tool for directly probing the molecular interactions between tetrabutylammonium perchlorate and solvent molecules. researchgate.netacs.org By monitoring changes in the characteristic vibrational bands of the solvent, one can deduce the nature and extent of solvation.

When tetrabutylammonium perchlorate is dissolved, the resulting ion-dipole interactions with the solvent molecules cause shifts in the solvent's vibrational frequencies. researchgate.netnih.gov The analysis of these spectral shifts provides direct evidence of the solvation phenomenon. acs.orgacs.org For example, studies of Bu₄NClO₄ in nitromethane, N-methyl formamide, and formamide have used FT-IR measurements to confirm that the high molecular interaction observed in these systems is primarily due to ion-dipole interactions. researchgate.netacs.org The change in the intensity and position of characteristic solvent bands upon the addition of the electrolyte is indicative of the formation of a solvation shell around the ions. acs.org

Quantum chemical calculations combined with FTIR studies on acetonitrile solutions containing the perchlorate anion have helped to establish specific spectroscopic manifestations of solvation. nih.gov This combination of experimental and theoretical work allows for a detailed characterization of the local solvent structure surrounding the tetrabutylammonium cation and the perchlorate anion.

Acoustic and Thermoacoustic Studies of Solution Interactions

Acoustic and thermoacoustic measurements provide valuable information about the bulk properties of electrolyte solutions, which are directly related to the intermolecular interactions occurring within them. orientjchem.org By measuring properties like ultrasonic velocity, density, and viscosity, a range of parameters can be calculated to describe the solution's behavior. orientjchem.orgglobalauthorid.com

For tetrabutylammonium perchlorate in non-aqueous solvents like DMSO, pyridine, and their binary mixtures, thermoacoustic parameters such as isentropic compressibility (κₛ), acoustic impedance (Z), intermolecular free length (L), and Gibbs free energy of activation for viscous flow (ΔG) have been determined at various temperatures. orientjchem.org

Key findings from these studies include:

Ultrasonic Velocity: The ultrasonic velocity for both tetrabutylammonium perchlorate and tetrabutylammonium tetraphenylborate (B1193919) increases with concentration at all tested temperatures (298K, 308K, 318K), indicating an increase in molecular interactions. orientjchem.orgresearchgate.net

Compressibility: Changes in isentropic compressibility reflect how the system's structure is affected by interactions such as ion-ion, ion-dipole, and hydrogen bonding. orientjchem.org

Solvent Structure: The results of these studies are often discussed in terms of the structural effects of the solvent, revealing how the electrolyte influences the arrangement of solvent molecules. orientjchem.orgresearchgate.net

These acoustic techniques offer a macroscopic window into the microscopic world of ion-solvent and ion-ion interactions, complementing the insights gained from spectroscopic methods.

| Parameter | Symbol | Significance |

|---|---|---|

| Isentropic Compressibility | κₛ | Measures the relative volume change per unit of pressure at constant entropy. |

| Acoustic Impedance | Z | Relates to the resistance of the medium to the propagation of sound waves. |

| Intermolecular Free Length | L | Represents the distance between the surfaces of adjacent molecules. |

| Gibbs Free Energy | ΔG | Indicates the spontaneity of the viscous flow process. |

| Relaxation Time | τ | Characterizes the time taken for the system to return to equilibrium after perturbation. |

Advanced Spectroscopic and Structural Characterization of Tetrabutylammonium Perchlorate Systems

X-ray Diffraction and Crystallography of Tetrabutylammonium (B224687) Perchlorate (B79767)

X-ray diffraction and crystallography are indispensable techniques for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. For ionic compounds like tetrabutylammonium perchlorate, these methods provide fundamental insights into packing, intermolecular interactions, and structural disorder, which collectively govern the material's physical and chemical properties.

The molecular and crystal structure of tetrabutylammonium perchlorate has been definitively elucidated through single-crystal X-ray diffraction analysis. mdpi.comresearchgate.net A recent structural investigation revealed that the compound crystallizes in the triclinic space group P-1. mdpi.commonash.edumonash.edu The asymmetric unit of this structure is notably complex, containing twelve crystallographically independent formula units. monash.edu

The analysis shows a remarkable self-assembly where columns of some perchlorate anions are encapsulated within nanotubular structures formed by the tetrabutylammonium cations. mdpi.commonash.edu Concurrently, other tetrabutylammonium cations form parallel columns surrounded by the remaining perchlorate anions, creating an inverse structural motif. mdpi.commonash.edu The primary forces governing the structure are Coulombic interactions, with C-H···O interactions influencing the specific orientations of the cation-anion pairs. mdpi.com

Detailed crystallographic data from a representative single-crystal X-ray diffraction experiment are summarized below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₃₆ClNO₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 14.2706(7) |

| b (Å) | 20.6904(9) |

| c (Å) | 39.970(2) |

| α (°) | 89.316(4) |

| β (°) | 88.638(4) |

| γ (°) | 87.801(4) |

| Temperature (K) | 100(2) |

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each having a different internal lattice structure. mt.com These different forms, or polymorphs, can exhibit distinct physical properties. The structural investigation of tetrabutylammonium perchlorate suggests the existence of at least one complex crystalline form, with the authors of a 2023 study noting their structure may represent a third polymorph of the compound. researchgate.net

Furthermore, studies on various tetrabutylammonium (TBA) salts indicate the presence of high-temperature (HT) polymorphs. mdpi.com These HT phases are often strongly disordered and can be classified as plastic phases, where the molecules possess orientational freedom within the crystal lattice. mdpi.com In these phases, a significant disordering of the crystal lattice occurs, which can be inferred from the entropy of melting. mdpi.com The existence of such phases highlights the compound's ability to adopt different crystalline arrangements under varying thermodynamic conditions.